molecular formula C7H17ClO3Si B101003 (Chloromethyl)triethoxysilane CAS No. 15267-95-5

(Chloromethyl)triethoxysilane

Cat. No.: B101003
CAS No.: 15267-95-5
M. Wt: 212.74 g/mol
InChI Key: ZDOBWJOCPDIBRZ-UHFFFAOYSA-N
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Description

(Chloromethyl)triethoxysilane is an organosilicon compound with the molecular formula C₇H₁₇ClO₃Si and a molecular weight of 212.75 g/mol . It is a clear, colorless liquid that is primarily used as a reagent in the synthesis of silane-based polymers . The compound features a chloromethyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This structure allows it to act as a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

(Chloromethyl)triethoxysilane is an organotrialkoxy silane-based reagent with chloromethyl as the organofunctional group . It primarily targets the formation of silane-based polymers . The chloromethyl group in the compound provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of complex molecules.

Mode of Action

The mode of action of this compound involves the reaction of the chloromethyl group with other molecules to form new bonds. This can lead to the formation of a wide range of silane-based polymers . The triethoxysilane part of the molecule can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds, contributing to the polymerization process.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the formation of silane-based polymers . This process involves the hydrolysis of the ethoxy groups and the subsequent condensation of the resulting silanol groups. The chloromethyl group can also participate in various reactions, leading to the formation of complex polymeric structures.

Result of Action

The result of the action of this compound is the formation of silane-based polymers with diverse structures . These polymers can have a wide range of properties and uses, depending on the specific reactions involved in their formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)triethoxysilane can be synthesized through the reaction of chloromethylsilane with ethanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The general reaction is as follows:

ClCH2SiH3+3C2H5OHClCH2Si(OC2H5)3+3H2\text{ClCH}_2\text{SiH}_3 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{ClCH}_2\text{Si(OC}_2\text{H}_5)_3 + 3\text{H}_2 ClCH2​SiH3​+3C2​H5​OH→ClCH2​Si(OC2​H5​)3​+3H2​

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to achieve the desired purity level .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

chloromethyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOBWJOCPDIBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065871
Record name Silane, (chloromethyl)triethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15267-95-5
Record name (Chloromethyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15267-95-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (chloromethyl)triethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (chloromethyl)triethoxy-
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Record name Silane, (chloromethyl)triethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)triethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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